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Compound of Interest

Compound Name: Methyl 3,5-di-tert-butylsalicylate

Cat. No.: B080737 Get Quote

Spectroscopic Validation of Methyl 3,5-di-tert-
butylsalicylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the

structure of Methyl 3,5-di-tert-butylsalicylate. By comparing expected spectroscopic

signatures with data from analogous compounds, we offer a detailed framework for the

structural elucidation of this molecule. All quantitative data is summarized in clear, structured

tables, and detailed experimental protocols for the key spectroscopic techniques are provided.

Structural Confirmation at a Glance
The validation of Methyl 3,5-di-tert-butylsalicylate's structure relies on the synergistic

interpretation of data from four key spectroscopic methods: ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique

provides unique insights into the molecular architecture, and their combined application affords

unambiguous structural confirmation.

The logical workflow for this validation process is illustrated below:
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Figure 1. Workflow for the spectroscopic validation of Methyl 3,5-di-tert-butylsalicylate.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for Methyl 3,5-
di-tert-butylsalicylate, with comparative data from the parent compound, Methyl Salicylate,

where relevant.

Table 1: ¹H NMR Spectroscopic Data
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Assignment
Methyl 3,5-di-tert-

butylsalicylate (Predicted)
Methyl Salicylate (Observed)

Solvent CDCl₃ CDCl₃

-OH ~11.0 ppm (s, 1H) ~10.74 ppm (s, 1H)

Aromatic H
~7.6 ppm (d, J=2.5 Hz, 1H),

~7.3 ppm (d, J=2.5 Hz, 1H)
6.8-7.8 ppm (m, 4H)

-OCH₃ ~3.9 ppm (s, 3H) ~3.93 ppm (s, 3H)

-C(CH₃)₃
~1.4 ppm (s, 9H), ~1.3 ppm (s,

9H)
N/A

Predicted data is based on established chemical shift ranges and data from structurally similar

compounds.

Table 2: ¹³C NMR Spectroscopic Data
Assignment

Methyl 3,5-di-tert-

butylsalicylate (Predicted)
Methyl Salicylate (Observed)

Solvent CDCl₃ CDCl₃

C=O ~170 ppm ~170.5 ppm

Aromatic C-O ~158 ppm ~161.7 ppm

Aromatic C-H ~127 ppm, ~125 ppm
~117.8, 135.6, 119.3, 130.1

ppm

Aromatic C-C(CH₃)₃ ~140 ppm, ~137 ppm N/A

Aromatic C-COOCH₃ ~112 ppm ~112.5 ppm

-OCH₃ ~52 ppm ~52.3 ppm

-C(CH₃)₃ ~35 ppm, ~34 ppm N/A

-C(CH₃)₃ ~31 ppm, ~30 ppm N/A
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Predicted data is based on established chemical shift ranges and data from structurally similar

compounds.

Table 3: Infrared (IR) Spectroscopy Data
Functional Group

Methyl 3,5-di-tert-

butylsalicylate (Observed)
Methyl Salicylate (Observed)

O-H Stretch (Phenol) Broad, ~3200-3600 cm⁻¹ Broad, ~3200 cm⁻¹

C-H Stretch (sp³) ~2850-3000 cm⁻¹ ~2955 cm⁻¹

C=O Stretch (Ester) ~1680-1700 cm⁻¹ ~1680 cm⁻¹

C=C Stretch (Aromatic) ~1500-1600 cm⁻¹ ~1587, 1485 cm⁻¹

C-O Stretch (Ester) ~1200-1300 cm⁻¹ ~1250, 1089 cm⁻¹

Data obtained from the NIST Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (MS) Data
Parameter Methyl 3,5-di-tert-butylsalicylate

Molecular Formula C₁₆H₂₄O₃

Molecular Weight 264.36 g/mol

Ionization Mode Electron Ionization (EI)

Molecular Ion (M⁺) m/z 264 (Predicted)

Key Fragments
m/z 249 [M-CH₃]⁺ (Predicted), m/z 207 [M-

C(CH₃)₃]⁺ (Predicted), m/z 191 (Predicted)

Fragmentation data is predicted based on common fragmentation patterns of esters and tert-

butylated aromatic compounds.

Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and

comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a pulse angle of 45°, a

relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are

co-added.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time

of 1.5 seconds. Typically, 1024 scans are co-added.

Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting

spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is finely ground with potassium

bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared

between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively,

Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR

crystal.

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

detector is used.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-

added to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern is then interpreted to deduce the

structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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